molecular formula C15H24N2O6 B558155 Boc-nle-osu CAS No. 36360-61-9

Boc-nle-osu

Cat. No. B558155
CAS RN: 36360-61-9
M. Wt: 328.36 g/mol
InChI Key: PNEJKEMEWVZHGX-JTQLQIEISA-N
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Description

“Boc-nle-osu” is a chemical compound with the molecular formula C15H24N2O6 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Boc-nle-osu consists of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact structural details are not available in the searched resources.


Physical And Chemical Properties Analysis

Boc-nle-osu has a molecular weight of 328.36 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.

Safety And Hazards

Safety data sheets suggest that Boc-nle-osu should be handled with care. Exposure can cause irritation to the skin and eyes, and inhalation or ingestion can be harmful . In case of exposure, it is recommended to move to fresh air, rinse with water, and seek medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-5-6-7-10(16-14(21)22-15(2,3)4)13(20)23-17-11(18)8-9-12(17)19/h10H,5-9H2,1-4H3,(H,16,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEJKEMEWVZHGX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-nle-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Marseigne, A Dor, D Pelaprat… - … Journal of Peptide …, 1989 - Wiley Online Library
… Boc-Nle- Asp (Ot Bu) -Naa-NH, (10) To a chilled solution of compound 9 (555mg; I .44 mmol) in DMF (1 0 mL) was added at 0" Boc-NleOSu (476 mg; 1.44 mmol). The reaction mixture …
Number of citations: 18 onlinelibrary.wiley.com
J LAUR, M RODRIGUEZ, A AUMELAS… - … Journal of Peptide …, 1986 - Wiley Online Library
Four analogues of Z‐CCK‐27–32‐NH 2 , Z‐Tyr(SO 3 ‐)‐Met‐Gly‐Trp‐Met‐Asp‐NH 2 , a cholecystokinin receptor antagonist have been synthesized by solution methodology. In these …
Number of citations: 33 onlinelibrary.wiley.com
P FULCRAND, M RODRIGUEZ… - … Journal of Peptide …, 1988 - Wiley Online Library
… The residue was dried in vacuo over KOH pellets, added to a solution of Boc-Nle-OSu (2.63 g, 8 mmol) in DMF (20 mL), followed by DIEA (1.51mL, 8.8mmol), and the solution was …
Number of citations: 35 onlinelibrary.wiley.com
H Süli‐Vargha, J Botyánszki… - … Journal of Peptide …, 1990 - Wiley Online Library
… To the ice-cooled solution of 3.3 g (7.72mmol) VIIa in l00mL ethyl acetate, 2.19mL TEA and 2.54g (7.72 mmol) BOC-Nle-OSu were added under stirring. Stirring was continued at room …
Number of citations: 11 onlinelibrary.wiley.com
YIAN LU, AM FELIX - … Journal of Peptide and Protein Research, 1994 - Wiley Online Library
… Coupling of 4 with Fmoc-Lys(N1e)-OH, 5 (which was prepared by coupling Fmoc-Lys-OH with Boc-Nle-OSu, followed by partial deprotection with TFA) gave 6 in 92"" yield. The Asp side-…
Number of citations: 74 onlinelibrary.wiley.com
M Rodriguez, MC Galas, MF Lignon… - Journal of medicinal …, 1989 - ACS Publications
… Boc-Nle-OSu + … * 2- Boc-Nle-OSu … synthesized from compound 24 (2.2 g, 4.68 mmol), after partial deprotection by TFA and coupling to Boc-Nle-OSu.18 It was isolated according to the …
Number of citations: 18 pubs.acs.org
RM Campbell, EP Heimer, M Ahmad… - The Journal of …, 1997 - Wiley Online Library
… Norleucine was introduced as a diagnostic amino acid by the reaction of BocNle-OSu with la-d to give the protected Boc-NleNH-CH,-CH,(O-CH,-CH,),-OCH, (2a-d). Deprotection of 2a-d …
Number of citations: 35 onlinelibrary.wiley.com

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